molecular formula C6H5N3 B2905577 5-Ethynylpyrimidin-2-amine CAS No. 857265-74-8

5-Ethynylpyrimidin-2-amine

Cat. No. B2905577
M. Wt: 119.127
InChI Key: QZCOCXUODHDEBT-UHFFFAOYSA-N
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Patent
US07893061B2

Procedure details

A flask was charged with 5-iodopyrimidin-2-amine (25.0 g, 110 mmol), acetonitrile (900 ml, 110 mmol), trimethylsilylacetylene (35 ml, 241 mmol), triethylamine (93 ml, 658 mmol), Pd(PPh3)4Cl2 (3.9 g, 5.5 mmol) and finally copper(I) iodide (1.1 g, 5.5 mmol). The flask was put under vacuum then filled with argon and stirred at RT overnight using a mechanical stirrer. The solvent was removed under vacuum, the residue taken up in methanol (600 ml) and potassium carbonate (152 g, 1097 mmol) was added. The mixture was stirred at RT using mechanical stirring for 2 hrs. Activated carbon (˜50 mL) was added to the reaction and stirring continued for 15 min. The reaction mixture was then filtered through a plug of celite and the filtrate was concentrated to a volume of ˜400 mL and the precipitate was filtered. The filtrate was concentrated down to a thick paste which was slurried in ˜150 mL of 10% MeOH/H2O for 20 min at RT. The solids were then filtered off to afford 5-ethynylpyrimidin-2-amine.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)4Cl2
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1.[C:9](#N)[CH3:10].C[Si](C#C)(C)C.C(N(CC)CC)C.C(=O)([O-])[O-].[K+].[K+]>[Cu]I>[C:9]([C:2]1[CH:3]=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1)#[CH:10] |f:4.5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
IC=1C=NC(=NC1)N
Name
Quantity
900 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
35 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
93 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Pd(PPh3)4Cl2
Quantity
3.9 g
Type
reactant
Smiles
Name
copper(I) iodide
Quantity
1.1 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
152 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then filled with argon
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
STIRRING
Type
STIRRING
Details
The mixture was stirred at RT
STIRRING
Type
STIRRING
Details
using mechanical stirring for 2 hrs
Duration
2 h
ADDITION
Type
ADDITION
Details
Activated carbon (˜50 mL) was added to the reaction
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a plug of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a volume of ˜400 mL
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated down to a thick paste which
WAIT
Type
WAIT
Details
was slurried in ˜150 mL of 10% MeOH/H2O for 20 min at RT
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The solids were then filtered off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#C)C=1C=NC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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